4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide
4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0729969
InChI:
InChI=1S/C18H19ClN2O3/c1-24-12-2-11-20-17(22)13-5-9-16(10-6-13)21-18(23)14-3-7-15(19)8-4-14/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)
SMILES:
COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Molecular Formula:
C18H19ClN2O3
Molecular Weight:
346.8 g/mol
4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide
CAS No.:
Cat. No.: VC0729969
Molecular Formula: C18H19ClN2O3
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19ClN2O3 |
|---|---|
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | 4-[(4-chlorobenzoyl)amino]-N-(3-methoxypropyl)benzamide |
| Standard InChI | InChI=1S/C18H19ClN2O3/c1-24-12-2-11-20-17(22)13-5-9-16(10-6-13)21-18(23)14-3-7-15(19)8-4-14/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
| Standard InChI Key | IOIXZGXTXQUNQH-UHFFFAOYSA-N |
| SMILES | COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator